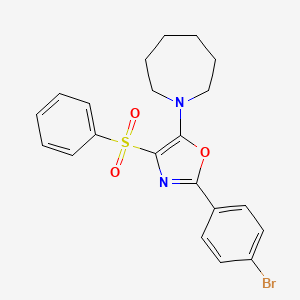

5-(Azepan-1-yl)-2-(4-bromophenyl)-4-(phenylsulfonyl)oxazole

Description

5-(Azepan-1-yl)-2-(4-bromophenyl)-4-(phenylsulfonyl)oxazole is a substituted oxazole derivative characterized by a unique structural framework. Its core oxazole ring is functionalized with three distinct groups:

Properties

IUPAC Name |

5-(azepan-1-yl)-4-(benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN2O3S/c22-17-12-10-16(11-13-17)19-23-20(28(25,26)18-8-4-3-5-9-18)21(27-19)24-14-6-1-2-7-15-24/h3-5,8-13H,1-2,6-7,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWERQNPABTXSLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Azepan-1-yl)-2-(4-bromophenyl)-4-(phenylsulfonyl)oxazole is a synthetic compound belonging to the oxazole family. Its unique structural features, including an oxazole ring, azepane, and phenylsulfonyl group, suggest significant potential for various biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, highlighting its analgesic and antimicrobial properties, synthesis methods, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C21H21BrN2O3S, with a molecular weight of 461.37 g/mol. The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Oxazole Ring | Five-membered heterocyclic structure |

| Azepane | Six-membered saturated ring |

| Phenylsulfonyl Group | Enhances biological activity potential |

| Bromophenyl Moiety | Contributes to the compound's reactivity |

Analgesic Activity

Research indicates that compounds with oxazole structures exhibit analgesic properties. In particular, studies on related oxazol-5(4H)-ones have demonstrated significant analgesic effects through pharmacological tests such as the writhing test and hot plate test. For example, a study found that derivatives of oxazol-5(4H)-ones showed varying degrees of analgesic activity, suggesting that modifications in their structure can enhance efficacy .

Molecular docking studies have predicted that this compound may interact effectively with pain-related molecular targets such as cyclooxygenase-2 (COX-2), reinforcing its potential as a novel analgesic agent.

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial properties. The presence of the phenylsulfonamide group is known to contribute to antibacterial activity. Previous studies have shown that sulfonamide derivatives demonstrate broad-spectrum antimicrobial effects against various pathogens .

Synthesis Methods

The synthesis of this compound can be achieved through several chemical routes. One common method involves the reaction of appropriate azepane derivatives with bromo-substituted phenols and sulfonamide precursors under controlled conditions to yield the desired oxazole compound.

Case Studies and Research Findings

Several studies have explored the biological activities of oxazole derivatives similar to this compound:

- Analgesic Activity Evaluation : A study on new oxazol-5(4H)-ones revealed that compounds containing specific functional groups exhibited significant analgesic effects in animal models, demonstrating their potential for pain management .

- Toxicity Assessment : Acute toxicity studies conducted on related compounds indicated low toxicity levels, with no significant adverse effects observed in organ histopathology during evaluations following administration in mice .

- Molecular Docking Simulations : These studies suggested favorable binding affinities for the target enzymes involved in pain pathways, supporting further investigation into their therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxazole Derivatives with Halogenated Aromatic Substituents

2,5-Bis(4-bromophenyl)oxazole (2m)

- Structure : Features two 4-bromophenyl groups at positions 2 and 3.

- Synthesis : Produced via copper(II)-catalyzed oxidative cyclization, yielding a white solid (melting point: 176–178°C) .

- Key Difference : Lacks the azepane and sulfonyl groups, resulting in reduced steric bulk and polarity compared to the target compound.

5-(4-Bromophenyl)-2-(4-nitrophenyl)-oxazole

- Structure : Nitro group at position 2 and bromophenyl at position 4.

- Key Difference : The nitro group may increase reactivity and toxicity compared to the sulfonyl group in the target compound.

Oxazole Derivatives with Sulfonyl Groups

5-[4-(Phenylsulfonyl)phenyl]-2-(3-methoxyphenylamino)-1,3,4-oxadiazole (5a)

Oxazole Derivatives with Nitrogen Heterocycles

Fused Oxazine-Oxazole Hemiaminal

Anti-Inflammatory Activity

Antimicrobial Activity

Q & A

Basic: What are the recommended synthetic routes for 5-(Azepan-1-yl)-2-(4-bromophenyl)-4-(phenylsulfonyl)oxazole, and how can reaction yields be optimized?

The synthesis typically involves multi-step protocols starting from halogenated aryl precursors and oxazole intermediates. A common method includes:

- Step 1: Condensation of 4-bromophenyl sulfonyl chloride with oxazole precursors under reflux in polar aprotic solvents (e.g., dichloromethane) to form the sulfonyl-oxazole backbone .

- Step 2: Introduction of the azepane moiety via nucleophilic substitution or coupling reactions, often using catalysts like sodium acetate in acetic anhydride to enhance reactivity .

- Optimization: Yield improvements (typically 60–75%) require precise stoichiometric control, inert atmospheres to prevent oxidation, and purification via recrystallization (ethanol/chloroform mixtures) .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR/IR Spectroscopy: Confirm functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm⁻¹ in IR) and aromatic proton environments (δ 7.2–8.1 ppm in ¹H NMR for bromophenyl and oxazole protons) .

- X-ray Crystallography: Resolves bond angles (e.g., oxazole ring planarity) and molecular packing. For example, sulfonyl groups often adopt a trigonal planar geometry, influencing solid-state stability .

Basic: How can researchers determine the compound’s physicochemical properties (e.g., solubility, stability) for experimental design?

- Solubility: Test in DMSO (high solubility for biological assays) vs. aqueous buffers (limited solubility, requiring co-solvents like PEG-400) .

- Thermal Stability: Differential Scanning Calorimetry (DSC) reveals decomposition temperatures (often >200°C for sulfonyl-containing oxazoles) .

- Hygroscopicity: Dynamic Vapor Sorption (DVS) analysis under varying humidity to assess moisture sensitivity .

Advanced: What strategies are used to resolve contradictions in biological activity data across different assays?

Discrepancies in IC₅₀ values (e.g., COX-2 inhibition vs. cytotoxicity) may arise from assay conditions. Mitigation strategies include:

- Normalization: Adjust for differences in cell line viability (e.g., using MTT assays for cytotoxicity baselines) .

- Control Experiments: Include reference inhibitors (e.g., celecoxib for COX-2) to validate target specificity .

- Statistical Analysis: Apply ANOVA to compare batch-to-batch variability in compound purity (>95% by HPLC recommended) .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Substituent Variation: Replace the azepane group with smaller heterocycles (e.g., piperidine) to evaluate steric effects on enzyme binding .

- Electron-Withdrawing Groups: Introduce nitro or fluoro substituents on the phenyl ring to modulate electronic effects and enhance interactions with hydrophobic enzyme pockets .

- Pharmacophore Mapping: Overlay docking poses (e.g., AutoDock Vina) with co-crystallized ligands (e.g., COX-2 PDB: 5KIR) to identify critical binding residues .

Advanced: What methodologies are employed to assess the compound’s stability under physiological conditions?

- Simulated Gastric Fluid (SGF): Incubate at pH 1.2 (37°C, 24h) to model oral bioavailability. Sulfonyl groups may hydrolyze, requiring enteric coatings for in vivo studies .

- Plasma Stability Assays: Monitor degradation in rat plasma via LC-MS; half-life >2 hours is ideal for preclinical testing .

Advanced: How can computational models predict metabolic pathways and potential toxicity?

- In Silico Tools: Use SwissADME to predict CYP450 metabolism (e.g., CYP3A4-mediated oxidation of the azepane ring) .

- Toxicity Profiling: Employ ProTox-II to flag hepatotoxicity risks linked to bromophenyl metabolites .

Advanced: What experimental designs address conflicting data in cytotoxicity vs. therapeutic efficacy?

- Dose-Response Curves: Compare IC₅₀ values across multiple cell lines (e.g., HeLa vs. HEK293) to identify selective toxicity .

- Apoptosis Markers: Use flow cytometry (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .

Advanced: How can green chemistry principles be applied to scale up synthesis sustainably?

- Solvent Selection: Replace POCl₃ with ionic liquids (e.g., [BMIM]BF₄) to reduce waste .

- Catalyst Recycling: Recover Pd/C catalysts via filtration for reuse in coupling reactions .

Advanced: What interdisciplinary approaches integrate material science and pharmacology for drug delivery systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.